molecular formula C13H23NO3 B1596396 Octyl 5-oxo-L-prolinate CAS No. 4931-70-8

Octyl 5-oxo-L-prolinate

Cat. No.: B1596396
CAS No.: 4931-70-8
M. Wt: 241.33 g/mol
InChI Key: SXDPDVGGPOQXTM-NSHDSACASA-N
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Biochemical Analysis

Biochemical Properties

Octyl 5-oxo-L-prolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 5-oxoprolinase, an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate . This interaction is crucial for the utilization of glutathione, a vital antioxidant in cellular processes. Additionally, this compound may interact with other proteins involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can stimulate the synthesis of cerebrosides and ceramides, improving the skin’s barrier function and water retention ability . This compound also enhances the sensory profile and dispersing properties of final products, providing a soft feel to the skin.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a Bronsted base, capable of accepting a hydron from a donor, and as a Bronsted acid, capable of donating a hydron to an acceptor . These interactions are essential for its role in various biochemical pathways, including the glutathione metabolism pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, but its degradation products can impact cellular processes . Long-term exposure to this compound may lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance cellular functions and improve metabolic processes. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic imbalances . Understanding the dosage thresholds is crucial for its safe and effective application in research and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione metabolism pathway. It interacts with enzymes such as 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate . This interaction is essential for maintaining cellular redox balance and protecting cells from oxidative stress. Additionally, this compound may influence other metabolic pathways, affecting metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s bi-lipidic structure allows it to integrate into cell membranes, enhancing its transport and distribution properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in cellular processes, including enzyme interactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with octyldodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Octyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octyl 5-oxo-L-prolinate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness: Octyl 5-oxo-L-prolinate stands out due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in enhancing skin hydration and barrier function. Its unique molecular structure allows for better skin penetration and prolonged moisturizing effects compared to other similar compounds .

Properties

IUPAC Name

octyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-10-17-13(16)11-8-9-12(15)14-11/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDPDVGGPOQXTM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964211
Record name Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-70-8
Record name 5-Oxo-L-proline octyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4931-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 5-oxo-L-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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